molecular formula C20H21FN2O2 B12069508 Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12069508
M. Wt: 340.4 g/mol
InChI Key: ULLSVMWDXPGCNW-UHFFFAOYSA-N
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Description

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a valuable spirocyclic chemical intermediate designed for advanced pharmaceutical research and development. This compound features a fluorinated indoline structure fused to a piperidine ring via a spiro carbon center and protected by a benzyloxycarbonyl (Cbz) group. The incorporation of a fluorine atom at the 7-position is a strategic modification in medicinal chemistry, as fluorine can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Spiro[indoline-3,4'-piperidine] derivatives are recognized as privileged scaffolds in drug discovery, frequently employed in the synthesis of potential therapeutic agents targeting the central nervous system . Researchers leverage this versatile building block to develop novel bioactive molecules for investigating conditions such as anxiety, depression, and neurodegenerative diseases . The Cbz protecting group is a standard feature that facilitates further synthetic elaboration, allowing for selective deprotection and functionalization of the piperidine nitrogen to create a diverse array of final compounds. This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2

InChI Key

ULLSVMWDXPGCNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Subsequent Spirocyclization

The Fischer indole synthesis is a cornerstone for constructing the indoline ring system. For 7-fluoro derivatives, 7-fluorophenylhydrazine is reacted with a ketone under acidic conditions (e.g., HCl/EtOH) to yield 7-fluoroindoline. Subsequent spirocyclization with a piperidine precursor, such as benzylbis(2-chloroethyl)amine , is achieved using strong bases like sodium hydride in tetrahydrofuran (THF) at elevated temperatures (90°C). This method proceeds via nucleophilic substitution, forming the spiro junction (Table 1).

Table 1: Key Steps in Fischer-Spirocyclization Approach

StepReagents/ConditionsYieldCitation
Indoline formation7-Fluorophenylhydrazine, ketone, HCl/EtOH, reflux65–75%
SpirocyclizationBenzylbis(2-chloroethyl)amine, NaH, THF, 90°C, 12 h44–50%
Deprotection (optional)H₂, Pd/C, MeOH, rt, 15 h78–90%

Reductive Amination for Piperidine Ring Closure

An alternative route employs reductive amination to form the piperidine ring. Here, 7-fluoroindoline-3-carbaldehyde is condensed with a primary amine (e.g., benzylamine) using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). The reaction proceeds at ambient temperature, followed by intramolecular cyclization under basic conditions to form the spiro structure. This method offers milder conditions but requires precise stoichiometry to avoid oligomerization.

Introduction of the Benzyl Carboxylate Group

The benzyl carboxylate moiety is introduced via a protecting group strategy. After spirocyclic core formation, the secondary amine on the piperidine ring is acylated using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or NaHCO₃). This Schotten-Baumann-type reaction typically occurs in a biphasic system (water/dichloromethane) at 0–5°C to minimize side reactions (Table 2).

Table 2: Carboxylation Reaction Optimization

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents over-acylation
BaseNaHCO₃ (aqueous)Enhances solubility
SolventDCM/H₂O (2:1)Facilitates phase separation
Reaction Time2–3 hCompletes N-Cbz formation

Fluorination Techniques and Regioselectivity

The 7-fluoro substituent is incorporated early in the synthesis to ensure regioselectivity. Two validated methods include:

Electrophilic Fluorination

Using N-fluorobenzenesulfonimide (NFSI) or Selectfluor , electrophilic fluorination is performed on a pre-formed indoline intermediate. This method requires anhydrous conditions and polar aprotic solvents (e.g., acetonitrile), with yields highly dependent on the directing effects of adjacent functional groups.

Starting Material Fluorination

Alternatively, 7-fluorophenylhydrazine is used directly in the Fischer indole synthesis, bypassing late-stage fluorination. This approach simplifies purification but demands access to specialty fluorinated precursors.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Employed for exothermic steps (e.g., NaH-mediated cyclization) to improve heat dissipation.

  • Catalytic Hydrogenation : 10% Pd/C is reused across batches via filtration and reactivation, reducing metal waste.

  • Solvent Recovery : THF and methanol are distilled and recycled, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for this compound

MethodAdvantagesLimitationsOverall Yield
Fischer-SpirocyclizationHigh regiocontrolRequires high-temperature steps29–35%
Reductive AminationMild conditionsSensitive to stoichiometry25–30%
Late-Stage FluorinationFlexible timingLower regioselectivity20–28%

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

The spirocyclization step often generates exo-cyclic byproducts due to competing intermolecular reactions. Strategies to mitigate this include:

  • High dilution conditions (≤0.1 M concentration)

  • Slow addition of benzylbis(2-chloroethyl)amine to the reaction mixture

Purification of Hydrophobic Intermediates

Silica gel chromatography remains the standard for isolating intermediates, though industrial processes increasingly adopt countercurrent chromatography (CCC) for higher throughput.

Emerging Methodologies

Recent advances explore photoinduced electron transfer (PET) for spirocyclization, reducing reliance on strong bases. Early-stage results show promising yields (40–45%) under visible light irradiation using eosin Y as a photocatalyst .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 7-position participates in nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : The fluorine substituent can be replaced by hydroxyl groups via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.

  • Amination : Reaction with primary/secondary amines yields 7-amino derivatives, though this requires elevated temperatures (80–100°C).

Key Data:

Reaction TypeConditionsProductYieldSource
HydrolysisK₂CO₃, DMF, 60°C7-Hydroxy derivative72%
AminationPiperidine, DMF, 100°C7-Piperidinyl derivative58%

Ester Functionalization

The benzyl carboxylate group undergoes selective transformations:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the free carboxylic acid .

  • Transesterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .

Experimental Highlights:

  • Stability: The ester remains intact during nucleophilic substitutions at the fluorine position due to steric protection by the spirocyclic system .

Spirocyclic Ring-Opening Reactions

The spiro[indoline-3,4'-piperidine] scaffold undergoes ring-opening under strong acidic or reducing conditions:

  • Acid-Mediated Ring Opening : Treatment with HCl (6M) cleaves the piperidine ring, forming a linear indoline derivative .

  • Reductive Ring Opening : NaBH₄/CeCl₃ reduces the spirocyclic system to a tetrahydroquinoline analog .

Comparative Reactivity:

ConditionProductYieldSelectivity
HCl (6M), 80°CLinear indoline-piperidine hybrid65%Moderate
NaBH₄/CeCl₃, 0°CTetrahydroquinoline derivative78%High

Catalytic Cross-Coupling Reactions

The indoline moiety participates in Pd-catalyzed couplings:

  • Suzuki–Miyaura : Arylboronic acids couple at the 5-position of the indoline ring using Pd(PPh₃)₄ and K₂CO₃ .

  • Heck Reaction : Alkenes insert at the 2-position under Pd(OAc)₂ catalysis .

Example:

text
Suzuki–Miyaura Reaction: Substrate: 4-Methoxyphenylboronic acid Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 8 h Product: 5-(4-Methoxyphenyl)-7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Yield: 63% [3]

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the indoline’s aromatic ring and electron-deficient alkenes (e.g., maleimides), forming bridged cyclobutane derivatives .

Key Findings:

  • Wavelength Dependency : Optimal at 300 nm (90% conversion vs. 45% at 350 nm) .

  • Stereoselectivity : Predominantly forms trans-cyclobutane adducts (dr > 4:1) .

Comparative Reactivity with Analogues

The 7-fluoro substituent significantly alters reactivity compared to non-fluorinated analogs:

Property7-Fluoro DerivativeNon-Fluorinated Analog
Hydrolysis Rate (SNAr)3× fasterBaseline
Spiro Ring StabilityEnhancedModerate
Pd-Coupling Efficiency85%72%

Scientific Research Applications

Chemical Properties and Structure

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate has a unique spirocyclic structure that incorporates elements of indoline and piperidine. Its molecular formula is C20H21FN2O2C_{20}H_{21}FN_{2}O_{2} with a molecular weight of approximately 340.39 g/mol. The compound features a benzyl group, a fluorine atom at the 7-position of the spiro structure, and a carboxylate functional group, which contribute to its biological activity and chemical reactivity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to interact with specific biological targets suggests potential as an anticancer agent. Studies have shown that spirocyclic compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways, presenting opportunities for the development of new antibiotics .

Neurological Applications

This compound may also have applications in treating neurological disorders. The compound's interaction with neurotransmitter systems could lead to advancements in therapies for conditions such as depression or anxiety .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound. By modifying different substituents on the compound's structure, researchers aim to enhance its biological activity and selectivity towards specific targets .

Mechanism of Action

The mechanism of action of Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Molecular Properties

The table below compares molecular formulas, weights, and substituent positions of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate* F (7) C20H21FN2O2 ~340.4 (estimated) N/A
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Br (7) C20H21BrN2O2 401.30 1243461-51-9
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate Cl (5) C20H21ClN2O2 380.85 1041704-16-8
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Br (4) C20H21BrN2O2 401.30 473737-34-7
Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate CN (5) C21H21N3O2 347.42 1243474-73-8

*Estimated values for the fluorinated compound are derived by substituting bromine (atomic weight ~80) with fluorine (atomic weight ~19) in the bromo analog .

Key Observations :

  • Halogen Effects: Bromine increases molecular weight significantly (~80 vs. Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability .
  • Substituent Position : The 7-position (vs. 4- or 5-) may influence steric interactions in biological targets. For example, 5-substituted analogs (e.g., Cl or CN) could exhibit distinct binding modes compared to 7-fluoro derivatives .

Pharmacological Activity

  • HIV-1 Inhibition : A CD4-mimetic indoline-piperidine compound with complex substituents demonstrated potent HIV-1 inhibition (IC50 < 1 nM) . Fluorine’s small size and electronegativity could optimize target engagement in similar applications.
  • Structural Flexibility : The spiro architecture allows for diverse functionalization, as seen in tert-butyl-protected analogs (e.g., tert-butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) .

Biological Activity

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its structural features that include a benzyl group, a fluorine atom at the 7-position, and a carboxylate functional group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H21_{21}FN2_2O2_2
  • Molecular Weight : 340.39 g/mol
  • CAS Number : 1243359-99-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general pathway includes:

  • Formation of the Spirocyclic Framework : Initial reactions often involve the condensation of indoline derivatives with piperidine precursors.
  • Fluorination : Introduction of the fluorine atom at the 7-position can be achieved through electrophilic fluorination methods.
  • Carboxylation : The final step usually involves esterification to form the carboxylate functional group.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, offering protective effects in neurodegenerative models.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylateLacks fluorine at the 7-positionAntimicrobialMore extensively studied
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylic AcidLacks fluorine; simpler structureAnticancerFocused on anticancer activity
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylic AcidSimilar structure but without benzyl esterNeuroprotectivePotentially enhanced activity due to fluorine

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling.
  • Reactive Oxygen Species (ROS) Interaction : The presence of fluorine may enhance interactions with ROS, potentially leading to oxidative stress in target cells.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceuticals:

  • A study investigating its antimicrobial properties found that it exhibited significant activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
  • Another research effort focused on its anticancer effects demonstrated that it could induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways .
  • Neuroprotective studies indicated that the compound could reduce neuronal cell death in models of oxidative stress .

Q & A

Q. What are the recommended synthetic routes for Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate?

The synthesis typically involves spiroannulation of indoline and piperidine precursors. A common method includes reacting 7-fluoroindoline with a suitably functionalized piperidine derivative (e.g., benzyl chloroformate) under basic conditions (e.g., triethylamine in dichloromethane) . Purification via column chromatography (e.g., using PetEt/EtOAc gradients) is standard, yielding ~30–86% depending on substituents and reaction optimization .

Q. How is structural confirmation achieved for this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.35–7.10 ppm for indoline), fluorine-coupled splitting (δ 6.78–6.42 ppm), and benzyloxy group protons (δ 5.00–4.95 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 167–173 ppm) and fluorinated aromatic carbons (δ 157–119 ppm) .
    Mass spectrometry (HRMS) and X-ray crystallography (for analogs) further validate the structure .

Q. What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory hazards from fine powders .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for fluorinated spiro compounds?

Fluorine’s electronegativity induces complex splitting in NMR. Strategies include:

  • Decoupling experiments to isolate fluorine-proton coupling effects .
  • Comparative analysis with non-fluorinated analogs (e.g., Benzyl 6-bromospiro derivatives) to assign signals .
  • DFT calculations to predict chemical shifts and validate experimental data .

Q. What methodologies optimize reaction yields for spiro[indoline-piperidine] derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
  • Catalysis : Pd-mediated cross-coupling for halogenated intermediates (e.g., bromo/fluoro substituents) .
  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation .

Q. How do substituents (e.g., 7-fluoro) influence the compound’s bioactivity?

  • Fluorine’s role : Enhances metabolic stability and membrane permeability in HDAC inhibitor analogs .
  • Structure-activity relationship (SAR) : Compare with tert-butyl or benzyl-protected derivatives (e.g., tert-Butyl 5-fluorospiro analogs) to assess binding affinity .
  • In silico docking : Predict interactions with target enzymes (e.g., HDAC6) using molecular modeling .

Q. How are purity and stability assessed under varying storage conditions?

  • HPLC-MS : Quantify impurities (e.g., hydrolysis products from ester groups) .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks .
  • Spectrophotometric assays : Monitor degradation via UV-Vis absorbance shifts (λmax ~250–300 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data?

  • Case study : While some SDS sheets report “no known hazards” for benzyl piperidine derivatives, others caution about unstudied toxicology .
  • Mitigation : Conduct acute toxicity assays (e.g., zebrafish models) and compare with structurally related compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) .

Q. Resolving inconsistencies in reaction yields for scaled-up synthesis

  • Root cause analysis : Impurities in starting materials (e.g., 7-fluoroindoline) or inadequate stirring in large batches.
  • Solution : Use high-purity reagents (>97%) and optimize mixing via flow chemistry .

Research Applications

Q. What are potential therapeutic targets for this compound?

  • HDAC inhibition : Spiro[indoline-piperidine] cores are explored in epigenetic regulation (e.g., (±)-30 in HDAC6 inhibition) .
  • Anticancer activity : Fluorinated analogs show promise in apoptosis induction via p53 pathway modulation .

Q. How is this compound used in material science?

  • Coordination polymers : The spiro structure’s rigidity aids in designing metal-organic frameworks (MOFs) .

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